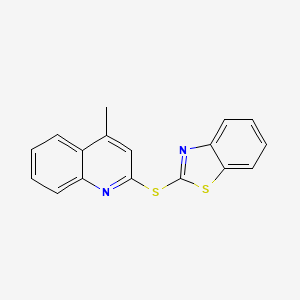
N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in various cellular processes such as metabolism, cell differentiation, and apoptosis.
Mechanism of Action
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide is a competitive inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ. It binds to the ATP-binding site of the enzyme and prevents its activity. N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ activity by N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide leads to the modulation of different signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ activity by this compound has been reported to affect cell proliferation, differentiation, and survival. Moreover, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been shown to modulate the immune response, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, which makes it an ideal tool for studying the role of this enzyme in different cellular processes and diseases. Secondly, this compound has good solubility in organic solvents, which facilitates its use in different experimental setups. However, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has some limitations. Firstly, it has poor water solubility, which limits its use in aqueous environments. Secondly, this compound has been reported to have some off-target effects, which may affect the interpretation of experimental results.
Future Directions
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several potential future directions for scientific research. Firstly, this compound could be used to investigate the role of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in different diseases such as cancer, Alzheimer's disease, and diabetes. Secondly, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide could be modified to improve its water solubility and reduce its off-target effects. Moreover, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the safety and efficacy of N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide in animal models and clinical trials.
Conclusion
In conclusion, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide is a potent inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ that has been extensively studied in scientific research. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Moreover, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several potential future directions for scientific research.
Synthesis Methods
The synthesis of N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide involves the reaction of 2-methylbenzylamine, 3-methylbenzoyl chloride, and N-methylglycine methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been extensively studied in scientific research due to its potent inhibitory activity against N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ. This compound has been used in various in vitro and in vivo studies to investigate the role of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in different cellular processes and diseases.
properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-7-6-10-17(11-14)20(24(3,22)23)13-18(21)19-12-16-9-5-4-8-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFISIZTKWYHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
![1-[(4-chlorobenzyl)sulfonyl]indoline](/img/structure/B5115490.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5115507.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5115542.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
![2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)